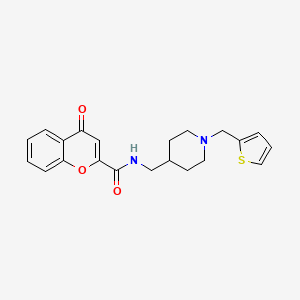
4-oxo-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-4H-chromene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-oxo-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-4H-chromene-2-carboxamide is a useful research compound. Its molecular formula is C21H22N2O3S and its molecular weight is 382.48. The purity is usually 95%.
BenchChem offers high-quality 4-oxo-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-4H-chromene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-oxo-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-4H-chromene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Structure
- Synthetic Pathways and Biological Evaluation : A study highlighted the synthesis of coumarin derivatives containing a thiazolidin-4-one ring, emphasizing the creation of innovative compounds with potential biological properties (C. K. Ramaganesh, Y. Bodke, K. Venkatesh, 2010). This research forms a basis for exploring similar compounds such as 4-oxo-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-4H-chromene-2-carboxamide, demonstrating the chemical versatility and potential for biological applications.
- Electronic Structure and Interactions : Another study provided insights into the electronic structure, synthesis, and molecular interactions of chromene derivatives, which play a crucial role in understanding the chemical behavior and potential applications of compounds like 4-oxo-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-4H-chromene-2-carboxamide (V. Vrabel, J. Sivý, P. Šafár̆, S. Marchalin, 2014).
Antimicrobial and Antifungal Activities
- Antimicrobial Properties : The synthesis of novel compounds and their evaluation for antimicrobial activities is a key research area. For instance, thiazolidinone derivatives synthesized under microwave irradiation showed significant antibacterial and antifungal activities (J. Raval, B. N. Naik, K. R. Desai, 2012). This suggests that compounds with a similar structural framework, such as 4-oxo-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-4H-chromene-2-carboxamide, could also possess antimicrobial properties.
Photophysical and Pharmacological Properties
- Photophysical Properties : Research on chromene derivatives, such as the synthesis of 2-oxo-2H-chromenylpyrazolecarboxylates and their evaluation for anticancer activity, also investigates their photophysical properties (J. A. Kumar, G. Saidachary, G. Mallesham, et al., 2013). This highlights the potential for such compounds in photodynamic therapy and as probes in biological systems.
Antioxidant and Antibacterial Agents
- Antioxidant and Antibacterial Efficacy : The synthesis of 4-(1H-indol-3-yl)-2-methyl-N-phenyl-4H-chromene-3-carboxamide derivatives via a one-pot reaction demonstrated their potential as antioxidant and antibacterial agents (Chitreddy V. Subbareddy, S. Sumathi, 2017). This suggests a promising area of application for compounds like 4-oxo-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-4H-chromene-2-carboxamide in combating oxidative stress and bacterial infections.
Propriétés
IUPAC Name |
4-oxo-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]chromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c24-18-12-20(26-19-6-2-1-5-17(18)19)21(25)22-13-15-7-9-23(10-8-15)14-16-4-3-11-27-16/h1-6,11-12,15H,7-10,13-14H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQQRCOLZUBMBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC(=O)C3=CC=CC=C3O2)CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-oxo-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-4H-chromene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[5-(3-Methoxy-1-methylpyrazole-4-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2554354.png)
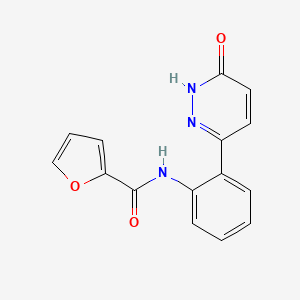
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-ethyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2554356.png)
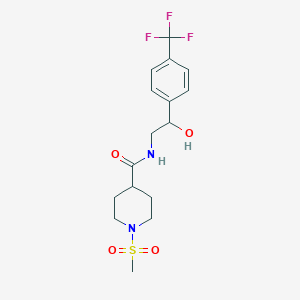
![4-[5-(4-Fluorophenyl)-2h-tetrazol-2-yl]butanoic acid](/img/structure/B2554361.png)
![2-Chloro-N-[(7-methoxy-1-benzofuran-2-yl)methyl]acetamide](/img/structure/B2554362.png)
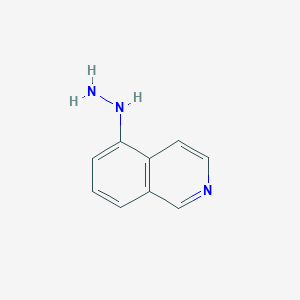
![N-[4-(difluoromethoxy)phenyl]-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide](/img/structure/B2554364.png)
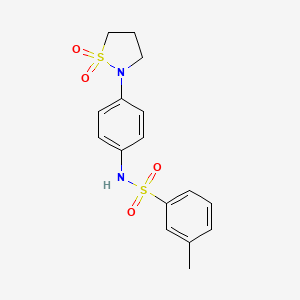
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3-chloro-2-methylphenyl)amino)formamide](/img/structure/B2554366.png)
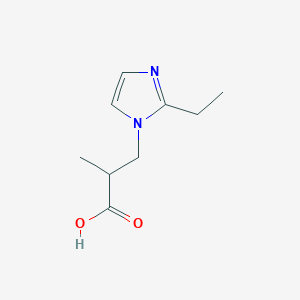
![4-(3-Phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2554372.png)
![2-((2-(3-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2554375.png)
![N,N-diethyl-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2554377.png)